3-(4-chlorophenyl)-2-methyl-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
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Overview
Description
3-(4-chlorophenyl)-2-methyl-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazines. This compound is characterized by its unique structure, which includes a chlorophenyl group, a pyridinylmethyl group, and a dihydrochromeno[8,7-e][1,3]oxazinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 3-(4-chlorophenyl)-2-methyl-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromeno[8,7-e][1,3]oxazinone core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the chlorophenyl group: This is achieved through electrophilic aromatic substitution reactions.
Attachment of the pyridinylmethyl group: This step often involves nucleophilic substitution reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
3-(4-chlorophenyl)-2-methyl-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents include acids, bases, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents employed.
Scientific Research Applications
3-(4-chlorophenyl)-2-methyl-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in inhibiting specific enzymes or pathways involved in diseases.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-2-methyl-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
When compared to similar compounds, 3-(4-chlorophenyl)-2-methyl-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one stands out due to its unique structural features and potential applications. Similar compounds include:
N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide: This compound shares some structural similarities but differs in its core structure and specific functional groups.
Chromeno[8,7-e][1,3]oxazine derivatives: These compounds have a similar core structure but may vary in their substituents and overall properties.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Biological Activity
3-(4-chlorophenyl)-2-methyl-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a complex organic compound with significant potential in pharmacology due to its unique structural features. The presence of chlorophenyl and pyridinyl groups suggests that it may exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings.
- Molecular Formula : C24H19ClN2O3
- Molecular Weight : 418.9 g/mol
- CAS Number : 929493-83-4
Antimicrobial Activity
Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial properties. For instance:
- Antifungal Activity : Derivatives of oxazines have shown effectiveness against pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans . The specific interactions facilitated by the chlorophenyl and pyridinyl groups enhance these activities.
Pathogen | Activity Level |
---|---|
Escherichia coli | Significant |
Staphylococcus aureus | Moderate |
Candida albicans | High |
Anticancer Properties
The compound's mechanism of action may involve the inhibition of specific enzymes or receptors that play a role in cancer cell proliferation. Studies on structurally related compounds have indicated potential anticancer effects through modulation of signaling pathways involved in cell growth and survival .
Anti-inflammatory Effects
Compounds featuring similar oxazine structures have also been evaluated for their anti-inflammatory properties. The presence of the chlorophenyl group is thought to contribute to these effects by interfering with inflammatory mediators .
Case Studies
-
Synthesis and Evaluation :
A study synthesized several derivatives of oxazines, including the target compound. In vitro evaluations showed promising results against various fungal strains and Mycobacterium tuberculosis, suggesting potential applications in treating infections . -
Mechanism Exploration :
Another investigation focused on the interaction of similar compounds with cellular signaling pathways. The findings indicated that these compounds could inhibit key enzymes involved in cancer progression, highlighting their therapeutic potential .
Properties
IUPAC Name |
3-(4-chlorophenyl)-2-methyl-9-(pyridin-3-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O3/c1-15-22(17-4-6-18(25)7-5-17)23(28)19-8-9-21-20(24(19)30-15)13-27(14-29-21)12-16-3-2-10-26-11-16/h2-11H,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMHZAUUMNZIRQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C3=C(C=C2)OCN(C3)CC4=CN=CC=C4)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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